molecular formula C14H20N2O B582177 1-tert-Butyl-6-propoxybenzimidazole CAS No. 1314988-55-0

1-tert-Butyl-6-propoxybenzimidazole

Cat. No.: B582177
CAS No.: 1314988-55-0
M. Wt: 232.327
InChI Key: DYFLUCVVIBHZJZ-UHFFFAOYSA-N
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Description

1-tert-Butyl-6-propoxybenzimidazole is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.33 g/mol . It belongs to the class of benzimidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Scientific Research Applications

1-tert-Butyl-6-propoxybenzimidazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Benzimidazole derivatives, including this compound, are explored for their potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Preparation Methods

The synthesis of 1-tert-Butyl-6-propoxybenzimidazole typically involves the reaction of 1-tert-butylbenzimidazole with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-tert-Butyl-6-propoxybenzimidazole can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-6-propoxybenzimidazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-tert-Butyl-6-propoxybenzimidazole can be compared with other similar compounds, such as:

    1-tert-Butyl-6-methoxybenzimidazole: Similar in structure but with a methoxy group instead of a propoxy group.

    1-tert-Butyl-6-ethoxybenzimidazole: Contains an ethoxy group instead of a propoxy group.

    1-tert-Butyl-6-butoxybenzimidazole: Features a butoxy group instead of a propoxy group.

Properties

IUPAC Name

1-tert-butyl-6-propoxybenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-5-8-17-11-6-7-12-13(9-11)16(10-15-12)14(2,3)4/h6-7,9-10H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFLUCVVIBHZJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)N=CN2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716502
Record name 1-tert-Butyl-6-propoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314988-55-0
Record name 1-tert-Butyl-6-propoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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